molecular formula C7H10Cl2N2 B1598005 (4-Chlorobenzyl)hydrazine hydrochloride CAS No. 75333-04-9

(4-Chlorobenzyl)hydrazine hydrochloride

Cat. No. B1598005
CAS RN: 75333-04-9
M. Wt: 193.07 g/mol
InChI Key: ZXBURDTVQHTFKE-UHFFFAOYSA-N
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Description

“(4-Chlorobenzyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 75333-04-9 . It has a molecular weight of 193.08 and its linear formula is C7 H9 Cl N2 . Cl H . It is a solid substance .


Molecular Structure Analysis

The InChI code for “(4-Chlorobenzyl)hydrazine hydrochloride” is 1S/C7H9ClN2.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4,10H,5,9H2;1H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

“(4-Chlorobenzyl)hydrazine hydrochloride” is a solid substance . It has a molecular weight of 193.08 and its linear formula is C7 H9 Cl N2 . Cl H .

Scientific Research Applications

Environmental and Water Quality Monitoring

(4-Chlorobenzyl)hydrazine hydrochloride has been utilized in environmental and water quality monitoring. For instance, it plays a role in the determination of hydrazine and 4-chlorophenol, which are major water pollutants. A study by Tahernejad-Javazmi et al. (2018) demonstrated the use of a nanostructure-amplified sensor for the square wave voltammetric determination of these pollutants (Tahernejad-Javazmi et al., 2018).

Chemical Synthesis and Catalysis

In the field of chemical synthesis and catalysis, the reactivity of hydrazine derivatives, including (4-Chlorobenzyl)hydrazine hydrochloride, is significant. Sydnes et al. (2007) discussed the conversion of azobenzenes into N,N'-diarylhydrazines, indicating the role of hydrazine derivatives in synthetic chemistry (Sydnes et al., 2007).

Analytical Chemistry

In analytical chemistry, (4-Chlorobenzyl)hydrazine hydrochloride is used for the spectrophotometric determination of hydrazine. George et al. (2008) discussed a method involving the formation of a derivative for the spectrophotometric measurement of hydrazine (George et al., 2008).

Biological Applications

In biological applications, this compound has been used in fluorescent probes for measuring hydrazine in biological and water samples. Zhu et al. (2019) designed a ratiometric fluorescent probe utilizing dicyanoisophorone for the detection of hydrazine (Zhu et al., 2019).

Hydrogen Storage and Energy

In the context of hydrogen storage and energy, (4-Chlorobenzyl)hydrazine hydrochloride plays a role in the catalytic decomposition of hydrazine for hydrogen generation. Zhong et al. (2016) discussed its use in a high-performance hydrogen storage system (Zhong et al., 2016).

Pharmaceutical Research

Finally, in pharmaceutical research, this compound has potential applications in drug discovery. Prasetiawati et al. (2022) synthesized a derivative, 4-hydrazinylphenyl benzenesulfonate, showing antitumor activity against breast cancer cell lines (Prasetiawati et al., 2022).

Safety And Hazards

The safety data sheet for “(4-Chlorobenzyl)hydrazine hydrochloride” suggests that it may cause an allergic skin reaction and it is harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-chlorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4,10H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBURDTVQHTFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60996778
Record name [(4-Chlorophenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorobenzyl)hydrazine hydrochloride

CAS RN

75333-04-9
Record name Hydrazine, (p-chlorobenzyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075333049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(4-Chlorophenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4-chlorophenyl)methyl]hydrazine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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